molecular formula C21H25FN2O4S B2378872 N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021074-72-5

N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2378872
CAS No.: 1021074-72-5
M. Wt: 420.5
InChI Key: PDPPVIWJEWPGTJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25FN2O4S and its molecular weight is 420.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Application

The chemical compound N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has been utilized in various scientific studies, particularly in the field of chemistry and pharmaceuticals. A study by Spjut, Qian, and Elofsson (2010) discussed the use of a similar sulfonyl group in the protection of hydroxyl groups during chemical synthesis. They noted the stability of this group under specific conditions, highlighting its potential utility in complex chemical syntheses (Spjut, Qian, & Elofsson, 2010).

Enzyme Inhibitory Activities

In the realm of pharmacological research, compounds with a structure similar to this compound have been investigated for their enzyme inhibitory activities. A study by Virk et al. (2018) synthesized and evaluated a series of triazole analogues for their potential inhibition of enzymes like carbonic anhydrase and cholinesterase. Their research provides insights into the potential therapeutic applications of these compounds in treating various diseases (Virk et al., 2018).

Antibacterial Potentials

Compounds related to this compound have also been synthesized and assessed for their antibacterial activities. Iqbal et al. (2017) synthesized acetamide derivatives with antibacterial potentials, showing their effectiveness against several bacterial strains. This study highlights the potential of such compounds in developing new antibacterial agents (Iqbal et al., 2017).

Electrocatalytic Applications

The application of these compounds in electrocatalysis has also been explored. Golub and Becker (2015) studied the anodic methoxylation of piperidine derivatives, including N-sulfonyl piperidines. Their findings contribute to the understanding of electrocatalytic processes in organic synthesis (Golub & Becker, 2015).

Anticancer Research

A notable area of research involving similar compounds is in anticancer studies. Wang et al. (2015) investigated the modification of N-substituted acetamide derivatives as potential anticancer agents. Their research focused on the synthesis and evaluation of these compounds against various cancer cell lines, providing valuable insights into their therapeutic potential (Wang et al., 2015).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)15-17-7-5-6-14-24(17)29(26,27)18-12-10-16(22)11-13-18/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPPVIWJEWPGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.